molecular formula C9H8BrIO2 B1624334 Methyl 2-(bromomethyl)-6-iodobenzoate CAS No. 861840-51-9

Methyl 2-(bromomethyl)-6-iodobenzoate

Cat. No.: B1624334
CAS No.: 861840-51-9
M. Wt: 354.97 g/mol
InChI Key: DTOLJTTUAHSMQR-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl and iodobenzoate functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-6-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 6-iodobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to introduce the bromomethyl group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-6-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Coupling Reactions: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products.

    Reduction: The major product is methyl 2-(methyl)-6-iodobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-6-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In coupling reactions, the iodobenzoate group participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 2-(bromomethyl)-6-iodobenzoate can be compared with other similar compounds such as:

    Methyl 2-(chloromethyl)-6-iodobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 2-(bromomethyl)-4-iodobenzoate: Similar structure but with the iodobenzoate group at a different position on the benzene ring.

    Methyl 2-(bromomethyl)-6-fluorobenzoate: Similar structure but with a fluorobenzoate group instead of an iodobenzoate group.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

methyl 2-(bromomethyl)-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOLJTTUAHSMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460706
Record name methyl 2-(bromomethyl)-6-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861840-51-9
Record name methyl 2-(bromomethyl)-6-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-iodo-6-methyl-benzoic acid methyl ester (3.59 g, 13 mmol), N-bromosuccinamide (2.3 g, 13 mmol), and benzoyl peroxide (0.056 g, 0.21 mmol) in carbon tetrachloride (20 mL) was heated at reflux until the starting materials were mostly consumed. Workup afforded 2-bromomethyl-6-iodo-benzoic acid methyl ester. The material was used without further purification.
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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